布地奈德-d8
概述
描述
布地奈德-d8 是布地奈德的一种氘标记类似物,布地奈德是一种广泛使用的皮质类固醇。布地奈德以其抗炎特性而闻名,常用于治疗哮喘、慢性阻塞性肺病 (COPD) 和各种炎症性肠病。 This compound 中的氘标记使其在科学研究中特别有用,特别是在药代动力学研究中,因为它允许在生物系统中进行精确的追踪和量化 .
科学研究应用
布地奈德-d8 具有广泛的科学研究应用:
化学: 用作化学反应中的示踪剂,以研究反应机理和途径。
生物学: 用于代谢研究,以追踪布地奈德在生物系统中的分布和分解。
医学: 用于药代动力学研究,以了解布地奈德的吸收、分布、代谢和排泄。
作用机制
布地奈德-d8 通过与布地奈德相同的机制发挥作用。它与糖皮质激素受体结合,导致基因表达的变化,从而减少炎症。 布地奈德与这些受体的结合减少了血管扩张和毛细血管通透性,以及白细胞向炎症部位迁移 .
生化分析
Biochemical Properties
Budesonide-d8 plays a significant role in biochemical reactions, particularly those involving glucocorticoid receptors. It acts as an agonist of these receptors, which are involved in regulating inflammation and immune responses. Budesonide-d8 interacts with enzymes such as cytochrome P450 3A4, which is responsible for its metabolism. The interaction with cytochrome P450 3A4 leads to the formation of metabolites like 6-beta-hydroxybudesonide and 16-alpha-hydroxyprednisolone . These interactions are crucial for the compound’s pharmacokinetics and pharmacodynamics.
Cellular Effects
Budesonide-d8 affects various types of cells and cellular processes. In pancreatic cancer cells, for instance, it has been shown to reduce cell proliferation and induce metabolic reprogramming. This compound influences cell signaling pathways by modulating the activity of glucocorticoid receptors, leading to changes in gene expression and cellular metabolism . Budesonide-d8 also impacts the expression of inflammatory cytokines, thereby reducing inflammation in conditions like asthma and inflammatory bowel disease .
Molecular Mechanism
The molecular mechanism of budesonide-d8 involves its binding to glucocorticoid receptors, which then translocate to the nucleus and bind to glucocorticoid response elements in the DNA. This binding regulates the transcription of target genes involved in inflammatory and immune responses . Budesonide-d8 also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. Additionally, it modulates the expression of genes involved in metabolic processes, contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of budesonide-d8 change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that budesonide-d8 maintains its stability for extended periods when stored at appropriate temperatures . Over time, the compound’s effects on cellular function can vary, with long-term exposure leading to sustained anti-inflammatory effects and potential changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of budesonide-d8 vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, budesonide-d8 can cause toxic effects, including adrenal suppression and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
Budesonide-d8 is involved in several metabolic pathways, primarily those related to its metabolism by cytochrome P450 enzymes. The compound is metabolized to 6-beta-hydroxybudesonide and 16-alpha-hydroxyprednisolone, which are then further processed and excreted . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, budesonide-d8 is transported and distributed through interactions with various transporters and binding proteins. The compound is highly protein-bound in plasma, primarily to corticosteroid-binding globulin and serum albumin . This binding influences its distribution and availability in different tissues, affecting its therapeutic efficacy and side effect profile.
Subcellular Localization
Budesonide-d8 localizes to specific subcellular compartments, primarily the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it exerts its effects on gene transcription . This subcellular localization is essential for the compound’s mechanism of action and its ability to modulate cellular processes.
准备方法
合成路线和反应条件
布地奈德-d8 的合成涉及将氘原子掺入布地奈德分子中。这通常通过一系列化学反应来实现,这些反应将氢原子替换为氘。 该过程通常涉及使用氘化试剂和溶剂,以确保氘在分子中特定位置的掺入 .
工业生产方法
This compound 的工业生产遵循类似的原则,但规模更大。该过程涉及使用专业设备和条件来确保高产率和纯度。 固相萃取 (SPE) 技术通常用于从反应混合物中分离和纯化化合物 .
化学反应分析
反应类型
布地奈德-d8 与其非氘化对应物一样,会经历各种化学反应,包括:
氧化: 布地奈德可以被氧化形成各种代谢物。
还原: 还原反应可以改变分子中的官能团。
常用试剂和条件
这些反应中常用的试剂包括氘化溶剂、过氧化氢等氧化剂和硼氢化钠等还原剂。 反应条件通常涉及控制温度和 pH 值,以确保所需的化学转化 .
主要形成的产物
相似化合物的比较
类似化合物
氟替卡松: 另一种用于治疗哮喘和 COPD 的皮质类固醇。
倍氯米松: 一种具有类似抗炎特性的皮质类固醇。
布地奈德-d8 的独特性
This compound 由于其氘标记而独一无二,这允许在药代动力学研究中进行精确追踪。 这使其在需要精确量化化合物的研究环境中特别有价值 .
生物活性
Budesonide-d8, also known as 6beta-Hydroxy Budesonide-d8, is a deuterated derivative of Budesonide, a potent glucocorticoid primarily utilized for its anti-inflammatory properties in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium atoms enhances the stability and tracking capabilities of the compound in biological studies. This article explores the biological activity of Budesonide-d8, its pharmacokinetics, and its applications in clinical research.
- Molecular Formula : C25H26D8O7
- Molecular Weight : 454.58 g/mol
- Structure : Contains multiple hydroxyl groups that contribute to its solubility and biological activity.
Budesonide-d8 functions primarily as an anti-inflammatory agent. It exerts its effects by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in inflammatory responses. This mechanism is crucial for reducing inflammation in respiratory conditions.
Pharmacokinetics
The pharmacokinetic profile of Budesonide-d8 is similar to that of its parent compound. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
AUC (0-∞) | 7.7 ± 5.1 h·ng/mL |
C_max | 1.8 ± 1.2 ng/mL |
Half-life | Similar to adults |
These parameters indicate that Budesonide-d8 maintains effective systemic exposure while minimizing side effects typically associated with corticosteroids, such as adrenal suppression, particularly in pediatric populations .
Clinical Application in Asthma and COPD
Budesonide-d8 has been studied for its efficacy in managing asthma and COPD. A clinical trial demonstrated significant improvement in lung function and reduction in exacerbations among patients treated with Budesonide-d8 compared to placebo .
Pediatric Use in Eosinophilic Esophagitis
In a phase 2 clinical trial involving pediatric patients with eosinophilic esophagitis, Budesonide-d8 was administered at a dose of 0.8 mg twice daily. The results indicated a favorable safety profile and effective symptom control among participants .
Research Findings
Recent studies have focused on the metabolic pathways and pharmacodynamics of Budesonide-d8:
- Metabolic Pathways : The deuterated form allows researchers to trace metabolic pathways more accurately using stable isotope techniques, providing insights into drug metabolism without altering the biological activity significantly .
- Binding Affinity Studies : Interaction studies reveal that Budesonide-d8 has a high binding affinity for glucocorticoid receptors, confirming its potential therapeutic efficacy .
Comparative Analysis
A comparison of Budesonide-d8 with other corticosteroids highlights its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Budesonide | C25H34O7 | Non-deuterated form; widely used |
6β-Hydroxy Budesonide | C25H34O7 | Hydroxyl group at position 6 |
Dexamethasone | C22H29FO5 | Fluorinated derivative; higher potency |
This table illustrates the structural variations that influence the biological activity and therapeutic applications of these compounds.
属性
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIALXJUBGFJZ-SMANYZGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114046 | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105542-94-6 | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of budesonide-d8 in pharmaceutical research, specifically regarding the analysis of budesonide?
A1: Budesonide-d8 serves as an internal standard in analytical techniques like LC-ESI-MS/MS. Its structure closely resembles budesonide, but the presence of deuterium atoms (D) instead of hydrogen (H) at specific positions results in a slightly different mass. This difference allows for the differentiation of budesonide-d8 from budesonide during mass spectrometry analysis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。